molecular formula C9H9ClN4S2 B1377162 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride CAS No. 1427381-01-8

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride

Cat. No.: B1377162
CAS No.: 1427381-01-8
M. Wt: 272.8 g/mol
InChI Key: CSWRAXWVDZJAFF-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H9ClN4S2 and a molecular weight of 272.78 g/mol This compound is known for its unique structure, which includes a thiazole ring and a pyridine ring connected by a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride typically involves the reaction of 2-chloropyridine-4-carboximidamide with 2-mercaptothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboxamide
  • 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboxylic acid
  • 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboxaldehyde

Uniqueness

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride is unique due to its specific combination of a thiazole ring and a pyridine ring connected by a sulfanyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S2.ClH/c10-8(11)7-5-6(1-2-12-7)15-9-13-3-4-14-9;/h1-5H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWRAXWVDZJAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1SC2=NC=CS2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride
Reactant of Route 2
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride
Reactant of Route 3
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride
Reactant of Route 4
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride
Reactant of Route 5
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride
Reactant of Route 6
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride

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